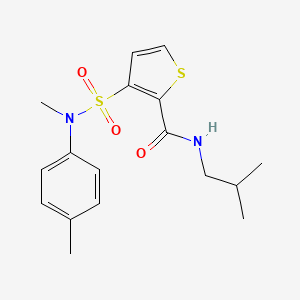
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide, also known as KM-233, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have promising results in scientific research.
Scientific Research Applications
Organic Synthesis and Catalysis
Sulfonamide compounds and thiophene derivatives have been extensively explored in organic synthesis. For instance, the Pd-catalyzed coupling of thioamides with N-tosylhydrazones/trapping by esters cascade reaction demonstrates the utility of sulfur-containing compounds in constructing complex organic molecules, highlighting the potential role of similar compounds in synthesizing polyfunctional thiophen-3(2H)-ones with sulfur-containing tetrasubstituted carbon centers (Zhongliang Cai, Zhi Yao, Liqin Jiang, 2021).
Material Science
Thiophene-based molecules, including sulfonamides, are significant in material science, especially in the development of organic semiconductors and photovoltaic materials. The synthesis and crystal structure analysis of related thiophene carboxamide compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, contribute to the understanding of molecular packing and electronic properties essential for designing advanced materials (Vasu et al., 2004).
Pharmaceutical Research
In pharmaceutical research, sulfonamide groups are integral to many drug molecules due to their bioactivity. The study on mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcases the relevance of sulfonamide and thiophene derivatives in drug development (D. Tan et al., 2014). Additionally, the exploration of N-glycosyl-thiophene-2-carboxamides for their effects on cell growth further exemplifies the potential medical applications of such compounds (S. Rawe et al., 2006).
properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12(2)11-18-17(20)16-15(9-10-23-16)24(21,22)19(4)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIAGHYJDKSXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)
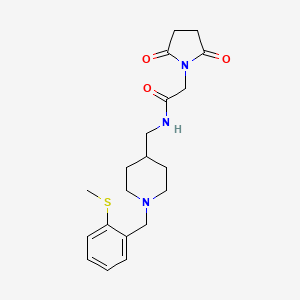
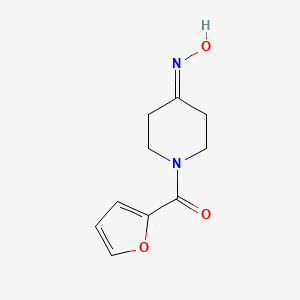
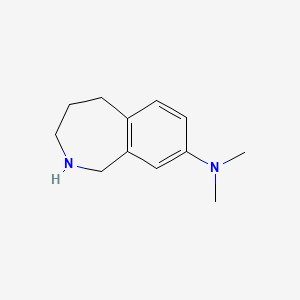

![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)
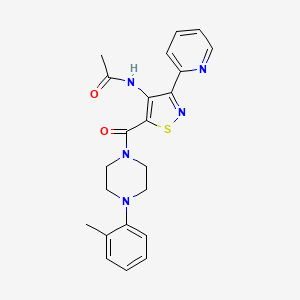

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)